An In-Depth Technical Guide to the Physical Properties of 4-(Naphthalen-2-yl)aniline
An In-Depth Technical Guide to the Physical Properties of 4-(Naphthalen-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-2-yl)aniline, a member of the aromatic amine family, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, polycyclic aromatic structure, combining both naphthalene and aniline moieties, imparts unique electronic and steric properties that make it a valuable building block for the development of novel therapeutic agents and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of 4-(Naphthalen-2-yl)aniline, alongside detailed, field-proven experimental protocols for their determination.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and unique identifiers.
Molecular Formula: C₁₆H₁₃N
Molecular Weight: 219.28 g/mol
The structure, depicted below, features a naphthalene ring system linked to an aniline molecule at the 4-position of the phenyl ring. This specific linkage dictates the compound's overall geometry and electronic distribution, which in turn govern its physical behavior.
Figure 1: Molecular Structure of 4-(Naphthalen-2-yl)aniline.
Core Physical Properties
Precise experimental data for 4-(naphthalen-2-yl)aniline is not extensively documented in publicly available literature. However, based on its structure and data from closely related isomers and analogous aromatic amines, we can compile a table of expected and known properties. For comparison, data for the isomeric N-(2-Naphthyl)aniline (CAS No. 135-88-6) is included where available.
| Physical Property | 4-(Naphthalen-2-yl)aniline (Expected/Inferred) | N-(2-Naphthyl)aniline (Reported) | Justification/Causality |
| Appearance | White to off-white or pale yellow solid. | Light grey to brown powder or crystals.[3][4] | Aromatic amines are often crystalline solids and can discolor upon exposure to air and light. |
| Melting Point | Likely a solid with a defined melting point. | 105-108 °C.[4][5] | The rigid, planar structure and potential for intermolecular interactions suggest a solid state at room temperature. The melting point is expected to be distinct from its isomer due to differences in crystal packing. |
| Boiling Point | High boiling point, likely >350 °C with potential decomposition. | 395-395.5 °C.[5] | Aromatic amines with high molecular weights have high boiling points due to strong intermolecular van der Waals forces.[6][7][8] The extensive aromatic system in this molecule contributes significantly to these forces. |
| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol, methanol, and glacial acetic acid, and nonpolar solvents like benzene and hexane. | Insoluble in water. Soluble in ethanol, methanol, glacial acetic acid, benzene/hexane.[9][10] | The large, nonpolar naphthalene and phenyl groups dominate the molecule's character, making it hydrophobic.[7] Solubility in organic solvents is expected due to "like dissolves like" principles. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aniline and naphthalene rings will exhibit distinct chemical shifts and coupling patterns based on their electronic environment and proximity to other protons. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the unique carbon atoms in the aromatic rings. The chemical shifts of these carbons will be influenced by the electron-donating effect of the amino group and the overall aromatic system. Carbons directly attached to the nitrogen will appear in a characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the aromatic rings and the amine group.
-
N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.[11]
-
C-N Stretching: A C-N stretching band for the aromatic amine is expected in the region of 1250-1335 cm⁻¹.[11]
-
Aromatic C-H and C=C Stretching: Multiple bands will be observed for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).[12]
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of 4-(naphthalen-2-yl)aniline is expected to give rise to strong UV-Vis absorption.
-
π-π Transitions:* Strong absorptions are anticipated in the UV region (typically 250-350 nm) due to π-π* electronic transitions within the naphthalene and aniline aromatic systems. The conjugation between the two ring systems may lead to a red shift (bathochromic shift) of the absorption maxima compared to the individual chromophores.[4][13]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 4-(Naphthalen-2-yl)aniline. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 4-(naphthalen-2-yl)aniline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Figure 2: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. It ensures that the solvent is saturated with the solute, providing a true measure of its solubility under specific conditions (e.g., temperature).
Protocol:
-
System Preparation: An excess amount of solid 4-(naphthalen-2-yl)aniline is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Figure 3: Workflow for Solubility Determination via the Shake-Flask Method.
Spectroscopic Analysis
Causality: Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of a compound. The choice of solvent and sample concentration is critical for obtaining high-quality spectra.
Protocol:
-
Sample Preparation:
-
NMR: Dissolve an appropriate amount of 4-(naphthalen-2-yl)aniline in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR: Prepare a KBr pellet containing a small amount of the finely ground sample, or dissolve the sample in a suitable IR-transparent solvent.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.
-
-
Instrument Setup and Data Acquisition:
-
NMR: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
IR: Place the sample in the IR spectrometer and record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
UV-Vis: Record the absorption spectrum over the appropriate wavelength range (e.g., 200-800 nm) using a reference cuvette containing the pure solvent.
-
Conclusion
4-(Naphthalen-2-yl)aniline is a compound with significant potential in various scientific disciplines. A thorough understanding of its physical properties is the cornerstone of its successful application. This guide has provided a detailed overview of these properties, drawing upon data from related compounds and outlining robust experimental protocols for their determination. By following these guidelines, researchers can ensure the acquisition of accurate and reliable data, thereby facilitating the advancement of their scientific endeavors.
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